

O-Methyl-O-(N-Butylfluorescein)phosphate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: O-Methyl-O-(N-Butylfluorescein)phosphate

Cat. No.: B562090

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CAS Number: 887406-94-2

Introduction

O-Methyl-O-(N-Butylfluorescein)phosphate is a fluorogenic substrate designed for the sensitive detection of phosphodiesterase and phosphatase activity. This technical guide provides an in-depth overview of its chemical properties, a plausible synthesis route, detailed experimental protocols for its use in enzymatic assays, and expected performance data. This document is intended for researchers, scientists, and drug development professionals working in the fields of enzymology, high-throughput screening, and molecular probe development. The core principle of this reagent lies in its ability to be enzymatically converted from a non-fluorescent or weakly fluorescent state to a highly fluorescent product, enabling the quantification of enzyme activity.

Chemical and Physical Properties

The fundamental properties of **O-Methyl-O-(N-Butylfluorescein)phosphate** are summarized in the table below. This data is compiled from various chemical supplier databases.

Property	Value	Reference
CAS Number	887406-94-2	[1]
Molecular Formula	C ₂₅ H ₂₃ O ₈ P	[1]
Molecular Weight	482.42 g/mol	[1]
Appearance	Solid (presumed)	
Purity	>98% (typical)	
Solubility	Soluble in organic solvents such as DMSO, DMF, and ethanol.	
Storage	Store at -20°C for long-term stability.	

Proposed Synthesis

While a specific, peer-reviewed synthesis protocol for **O-Methyl-O-(N-Butylfluorescein)phosphate** is not readily available in the public domain, a plausible synthetic route can be devised based on established methods for the preparation of fluorescein derivatives and phosphate esters. The proposed synthesis involves a multi-step process starting from fluorescein.

Step 1: N-Butylation of Fluorescein

Fluorescein is first reacted with a suitable N-butylation agent, such as 1-bromobutane, in the presence of a base to yield N-Butylfluorescein.

Step 2: Phosphorylation of N-Butylfluorescein

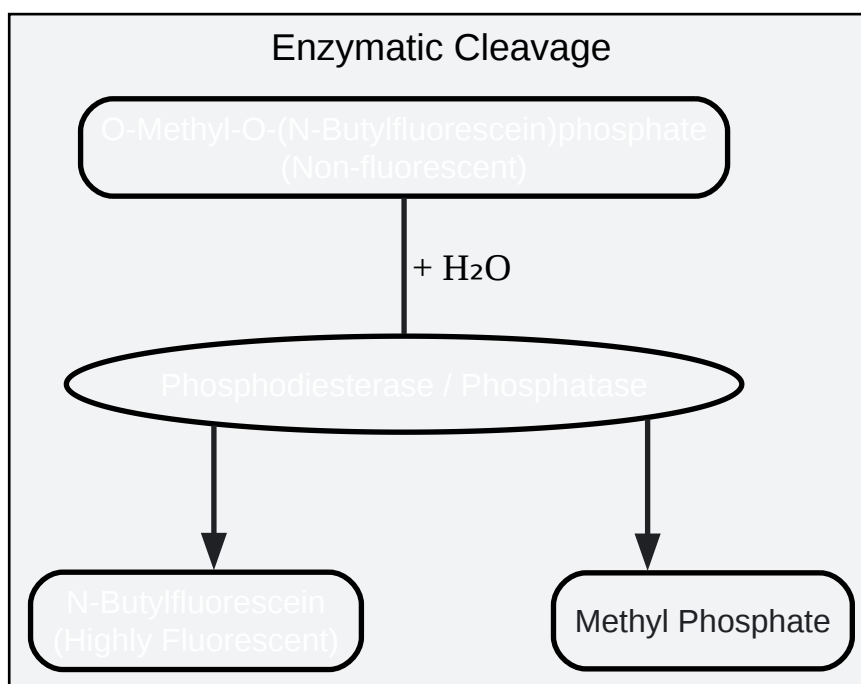
The resulting N-Butylfluorescein is then phosphorylated. A common method for such a reaction involves the use of a phosphorylating agent like phosphorus oxychloride (POCl₃) in an appropriate solvent, followed by the addition of methanol to introduce the methyl group.

Step 3: Purification

The final product, **O-Methyl-O-(N-Butylfluorescein)phosphate**, would be purified using standard chromatographic techniques, such as column chromatography on silica gel, to ensure high purity.

Principle of Detection

The utility of **O-Methyl-O-(N-Butylfluorescein)phosphate** as a fluorogenic substrate is based on the enzymatic hydrolysis of the phosphate ester bond. In its esterified form, the phosphate group quenches the fluorescence of the fluorescein moiety. Upon enzymatic cleavage by a phosphodiesterase or a similar enzyme, the highly fluorescent N-Butylfluorescein is released, leading to a significant increase in fluorescence intensity. This "turn-on" fluorescence signal is directly proportional to the amount of product formed and thus to the enzyme's activity.



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Caption: Enzymatic hydrolysis of the substrate.

Experimental Protocols

The following is a generalized protocol for the use of **O-Methyl-O-(N-Butylfluorescein)phosphate** in a continuous fluorometric assay to determine

phosphodiesterase activity. This protocol should be optimized for the specific enzyme and experimental conditions.

Reagent Preparation

- **Enzyme Buffer:** Prepare an appropriate buffer for the enzyme of interest (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂). The buffer composition should be optimized for maximal enzyme activity.
- **Substrate Stock Solution:** Prepare a 10 mM stock solution of **O-Methyl-O-(N-Butylfluorescein)phosphate** in anhydrous DMSO. Store this solution at -20°C, protected from light.
- **Enzyme Solution:** Prepare a stock solution of the phosphodiesterase enzyme in the enzyme buffer. The concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
- **Positive Control:** A solution of N-Butylfluorescein in the enzyme buffer can be used as a positive control to calibrate the fluorescence signal.

Enzymatic Assay Procedure

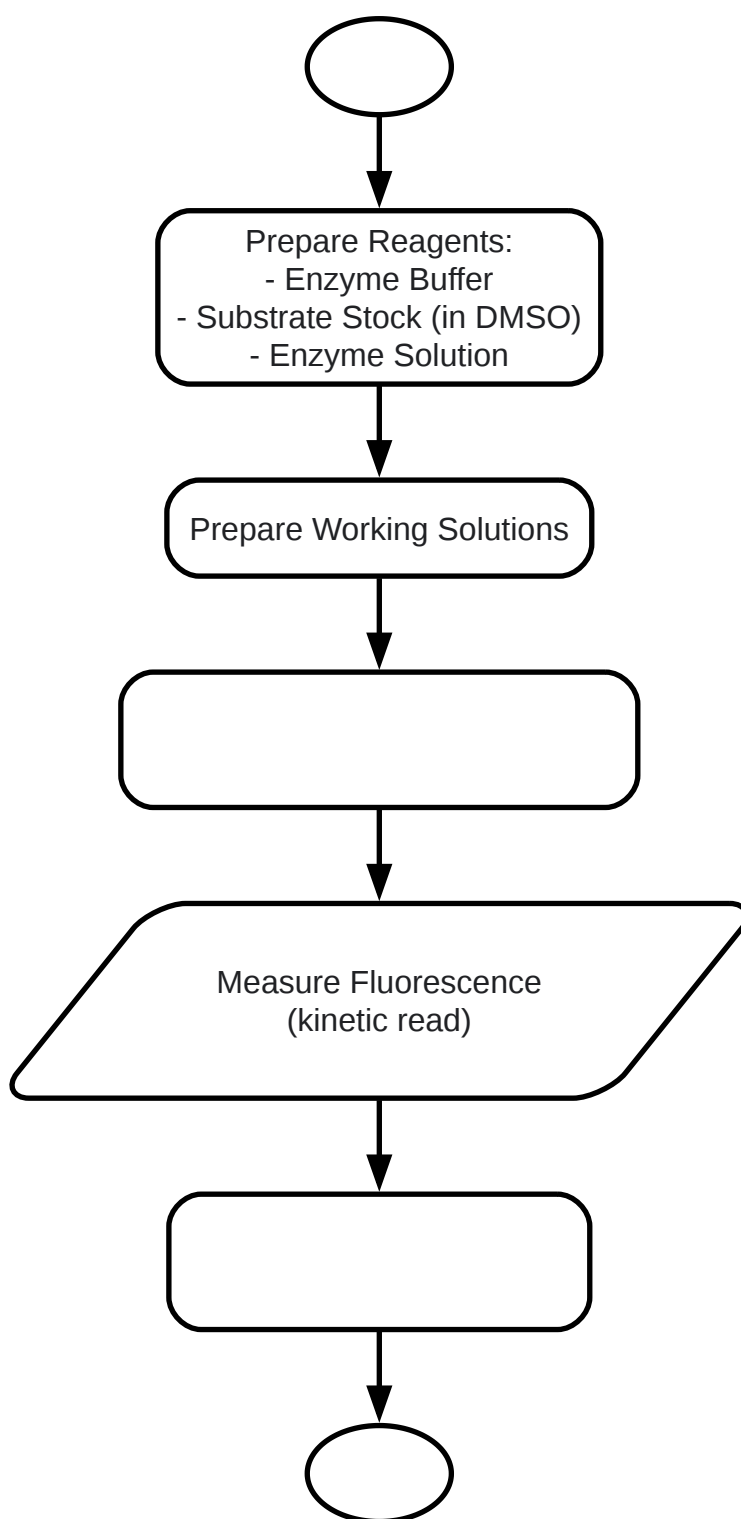
This protocol is designed for a 96-well plate format, suitable for high-throughput screening.

- **Prepare Working Solutions:**
 - Dilute the substrate stock solution in the enzyme buffer to the desired final concentration (e.g., 10 µM).
 - Dilute the enzyme solution to the desired final concentration in the enzyme buffer.
- **Assay Plate Setup:**
 - Add 50 µL of the substrate working solution to each well of a black, flat-bottom 96-well plate.
 - To initiate the reaction, add 50 µL of the enzyme working solution to each well.

- For the negative control (blank), add 50 μ L of the enzyme buffer without the enzyme.
- For the positive control, add a known concentration of N-Butylfluorescein.
- Fluorescence Measurement:
 - Immediately place the plate in a fluorescence microplate reader.
 - Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a period of 30-60 minutes.
 - The excitation and emission wavelengths should be set based on the spectral properties of N-Butylfluorescein (see Table 2).

Data Analysis

- Subtract Background: Subtract the fluorescence intensity of the negative control (blank) from the values obtained for the enzyme-containing wells at each time point.
- Determine Reaction Rate: Plot the background-subtracted fluorescence intensity against time. The initial linear portion of this curve represents the initial reaction velocity (V_0). The slope of this linear portion corresponds to the rate of the enzymatic reaction.
- Enzyme Activity Calculation: The enzyme activity can be calculated by converting the rate of fluorescence increase (in RFU/min) to the rate of product formation (in moles/min) using a standard curve generated with known concentrations of N-Butylfluorescein.



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Caption: General workflow for the enzymatic assay.

Expected Performance and Spectral Data

Upon enzymatic cleavage, the fluorescent product, N-Butylfluorescein, is released. The expected spectral properties of this fluorophore are crucial for setting up the fluorescence detection instrument correctly. The values provided below are based on typical data for fluorescein and its derivatives.

Parameter	Expected Value
Excitation Wavelength (λ_{ex})	~490 nm
Emission Wavelength (λ_{em})	~515 nm
Extinction Coefficient (ϵ)	> 70,000 M ⁻¹ cm ⁻¹ at λ_{ex}
Quantum Yield (Φ)	> 0.8 in aqueous buffer
Fluorescence Lifetime (τ)	~4 ns

Note: The exact spectral properties may vary depending on the buffer conditions (pH, ionic strength) and temperature. It is recommended to determine the optimal excitation and emission wavelengths experimentally under the specific assay conditions.

Applications in Research and Drug Discovery

O-Methyl-O-(N-Butylfluorescein)phosphate is a valuable tool for a variety of applications in both basic research and drug discovery:

- **Enzyme Characterization:** It can be used to determine the kinetic parameters (K_m , V_{max} , k_{cat}) of phosphodiesterases and phosphatases.
- **High-Throughput Screening (HTS):** The fluorogenic nature of the assay makes it highly suitable for HTS of compound libraries to identify enzyme inhibitors or activators.
- **Cell-Based Assays:** With appropriate modifications to enhance cell permeability, derivatives of this probe could potentially be used to monitor enzyme activity in living cells.
- **Diagnostic Development:** The detection of specific enzyme activities in biological samples can be indicative of certain disease states, suggesting potential diagnostic applications.

Conclusion

O-Methyl-O-(N-Butylfluorescein)phosphate represents a potentially powerful tool for the sensitive and continuous measurement of phosphodiesterase and phosphatase activity. Its fluorogenic properties allow for a simple, "mix-and-read" assay format that is amenable to high-throughput applications. While specific literature on this compound is sparse, its chemical structure strongly suggests a mechanism of action that is well-established for similar fluorogenic enzyme substrates. The protocols and data presented in this guide provide a solid foundation for researchers to begin exploring the utility of this compound in their specific experimental systems. As with any chemical probe, careful optimization and validation are essential to ensure reliable and meaningful results.

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References

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